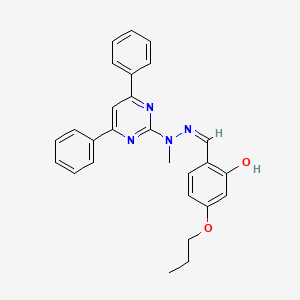
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BIBX1382, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key target in cancer research.
Wirkmechanismus
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide is a selective inhibitor of EGFR tyrosine kinase, which plays a key role in cancer cell proliferation and survival. By inhibiting EGFR tyrosine kinase, this compound prevents the activation of downstream signaling pathways that promote cancer cell growth and survival. This leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. This compound also induces cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its selectivity towards EGFR tyrosine kinase, which minimizes off-target effects. This compound has also been shown to have good pharmacokinetic properties, including oral bioavailability and good tissue distribution. However, one of the limitations of using this compound in lab experiments is its low solubility, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide. One potential direction is the development of novel analogs of this compound with improved pharmacokinetic properties and selectivity towards EGFR tyrosine kinase. Another direction is the investigation of this compound in combination with other targeted therapies for the treatment of cancer. Finally, the use of this compound in the treatment of other diseases, such as inflammatory disorders, is an area of potential future research.
Conclusion
This compound is a promising compound in cancer research due to its selective inhibition of EGFR tyrosine kinase and its potential therapeutic properties. The synthesis method of this compound involves several steps, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound in cancer treatment and other disease areas.
Synthesemethoden
The synthesis of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the condensation of 2,3-dimethoxybenzoic acid with 3,4-dimethylphenylacetic acid to form the corresponding acid chloride. This is then reacted with N-1,3-benzodioxol-5-amine to form the amide intermediate. The final step involves the cyclization of the amide intermediate to form this compound.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic properties in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has demonstrated promising results in preclinical studies. This compound has been found to be effective in the treatment of various types of cancer, including lung cancer, breast cancer, and head and neck cancer.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-13-3-6-17(9-14(13)2)26-23(28)18-7-4-15(10-19(18)24(26)29)22(27)25-16-5-8-20-21(11-16)31-12-30-20/h3-11H,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYGSMWXTBPPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC5=C(C=C4)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6098335.png)

![1-isopropyl-N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B6098356.png)
![N-(4-methoxyphenyl)-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B6098358.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzamide](/img/structure/B6098362.png)
![2-(4-methoxyphenyl)-N-({1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6098368.png)
![2-methyl-3-(1-naphthyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6098381.png)
![1-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-{[4-(trifluoromethoxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6098389.png)

![2-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B6098402.png)
![1-[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B6098403.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-3-propoxypiperidine](/img/structure/B6098411.png)

![2-{1-(2-fluorobenzyl)-4-[(5-methoxy-3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6098433.png)